molecular formula C8H13N3O3S B7800627 Guanidinium P-toluenesulfonate

Guanidinium P-toluenesulfonate

Cat. No. B7800627
M. Wt: 231.27 g/mol
InChI Key: VPWWSPRXXOPZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidinium P-toluenesulfonate is a useful research compound. Its molecular formula is C8H13N3O3S and its molecular weight is 231.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Guanidinium P-toluenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanidinium P-toluenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Opto-Electronic Applications : GTS has been synthesized and investigated for its potential in opto-electronic applications. The study involved analyzing its optical, electronic, mechanical, and thermal parameters, highlighting its suitability for use in opto-electronic devices (Era, Jauhar, Vivek, & Murugakoothan, 2021).

  • Microporosity and Host Phases : GTS has been shown to exhibit microporosity, a property useful in creating hydrogen-bonded organic host frameworks. This characteristic has potential implications in material sciences, particularly in the creation of porous materials (Brekalo, Deliz, Barbour, Ward, Friščić, & Holman, 2020).

  • Ion Complex Formation : Research indicates that guanidinium ions, a component of GTS, can both break and form strongly associating ion complexes. This is significant in understanding its behavior in various chemical and biological contexts, such as in polyelectrolyte complexes used in materials science (Sadman, Wang, & Shull, 2019).

  • Selective Inclusion of Xylenes : GTS has been explored for the selective inclusion of xylene isomers, a process important in chemical separations. This property of GTS could be leveraged in industrial applications for the separation of complex mixtures (Kim, Lee, Yi, Kim, & Ward, 2008).

  • Molecular Recognition : GTS is part of a broader family of guanidinium organosulfonates, known for their strong interactions with anions. This makes them valuable in the design of synthetic receptor molecules for targeting specific anionic species, with potential applications in chemical sensing and molecular recognition (Best, Tobey, & Anslyn, 2003).

  • Biodiesel Production : Research has shown the potential of using GTS-doped polyaniline as a catalyst in biodiesel production from waste cooking oil, indicating its potential in sustainable energy technologies (Niu & Kong, 2015).

  • Ion-Protein Interactions : Guanidinium carbonate, related to GTS, has been used to study ion-protein interactions. This research provides insights into the interactions of guanidinium-based compounds with biological systems, which could be relevant in pharmaceutical and biotechnological applications (Vazdar, Jungwirth, & Mason, 2013).

properties

IUPAC Name

guanidine;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.CH5N3/c1-6-2-4-7(5-3-6)11(8,9)10;2-1(3)4/h2-5H,1H3,(H,8,9,10);(H5,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWWSPRXXOPZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(=N)(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanidinium P-toluenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanidinium P-toluenesulfonate
Reactant of Route 2
Reactant of Route 2
Guanidinium P-toluenesulfonate
Reactant of Route 3
Guanidinium P-toluenesulfonate
Reactant of Route 4
Reactant of Route 4
Guanidinium P-toluenesulfonate
Reactant of Route 5
Guanidinium P-toluenesulfonate
Reactant of Route 6
Guanidinium P-toluenesulfonate

Citations

For This Compound
38
Citations
P Era, ROMU Jauhar, P Vivek… - Materials Chemistry and …, 2021 - Elsevier
… Recently, single crystal growth, structural modeling and physico-chemical properties of guanidinium p-toluenesulfonate (GPTS) material have been reported by our group [11] and the …
Number of citations: 5 www.sciencedirect.com
J Kim, SO Lee, J Yi, WS Kim, MD Ward - Separation and purification …, 2008 - Elsevier
… Therefore, the present study evaluated the potential of guanidinium p-toluenesulfonate (GTS) for xylene isomer separation, while a thermal analysis of host–guest inclusion compounds …
Number of citations: 13 www.sciencedirect.com
H Nakamura, Y Iitaka - Acta Crystallographica Section B: Structural …, 1978 - scripts.iucr.org
… B34, 3384-3387 ( + )-trans-N',OC yelohexylidene-N-(2-hydroxyeyelohexyl)guanidinium p-Toluenesulfonate BY HIKARU NAKAMURA AND YOICHI hTAKA Faculty of Pharmaceutical …
Number of citations: 4 scripts.iucr.org
J Kim, J Yi, MD Ward, WS Kim - Separation and purification technology, 2009 - Elsevier
Using the molecular recognizability of guanidinium o-terphenyl-4,4′-disulfonate (G 2 o-TPDS) host compound to guests, the stereoisomers of dimethylcyclohexane (DMCH) were …
Number of citations: 12 www.sciencedirect.com
G Sivaraj, N Jayamani, V Siva - Journal of Molecular Structure, 2021 - Elsevier
Single crystal of 4-(Dimethylamino)pyridinium p-toluenesulfonate (4DMPT) has been successfully grown by solution growth method and its structural characterization has carried out by …
Number of citations: 13 www.sciencedirect.com
VA Russell, MC Etter, MD Ward… - Technical …, 1993 - apps.dtic.mil
… 1) arranged in bilayers, as found in guanidinium p-toluenesulfonate, due to the relatively poor … the same plane as in guanidinium p-toluenesulfonate. These six interactions make up a …
Number of citations: 2 apps.dtic.mil
A Pantos, I Tsogas, CM Paleos - Biochimica et Biophysica Acta (BBA) …, 2008 - Elsevier
… recognition of these liposomes, one type of liposomes incorporated di-n-hexadecylphosphate (DHP), while the other 1-[4-(dihexadecylcarbamoyl)butyl]guanidinium p-toluenesulfonate (…
Number of citations: 127 www.sciencedirect.com
CM Paleos, D Tsiourvas - Journal of Molecular Recognition: An …, 2006 - Wiley Online Library
… aggregates obtained following molecular recognition of liposomes incorporating di-n-hexadecylphosphate and 1-(4-(dihexadecylcarbamoyl)butyl)guanidinium p-toluenesulfonate as …
Number of citations: 37 onlinelibrary.wiley.com
L Bauer, LA GARDELLA Jr - The Journal of Organic Chemistry, 1961 - ACS Publications
… decomposed by ammonia, guanidinium p-toluenesulfonate was isolated as a by-product of the reaction. In this way, S- [2-(2-pyridinium)ethyl jisothiuronium p-toluenesulfonate, II, …
Number of citations: 52 pubs.acs.org
VA Russell, MC Etter, MD Ward - Chemistry of materials, 1994 - ACS Publications
-CO2H, the sheet motif is completely disrupted due to competitive hydrogen bonding of X for guanidinium and sulfonate hydrogen-bonding sites. However, guanidinium-sulfonate …
Number of citations: 196 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.